tert-Butyl rosuvastatin

Hydrolysis stability Steric hindrance Process chemistry

tert-Butyl rosuvastatin (rosuvastatin EP impurity G tert-butyl ester, CAS 615263-60-0) is the penultimate intermediate of choice for rosuvastatin calcium API manufacturing. Its sterically hindered tert-butyl ester resists premature saponification under basic conditions—unlike methyl or ethyl analogs—enabling deprotection exclusively under controlled acidic conditions. This prevents acidic impurity formation, reduces purification burden, and ensures compliance with ICH Q3A thresholds. The elevated melting point (102–105°C) permits robust recrystallization protocols for removing diastereomeric and enantiomeric impurities without chiral chromatography, critical for ANDA stability studies. Procure at ≥95% purity to minimize unknown impurity carryover and reduce analytical burden during USP/EP method validation. Also supplied as a certified reference standard for HPLC-UV or LC-MS/MS residual ester impurity monitoring.

Molecular Formula C26H36FN3O6S
Molecular Weight 537.6 g/mol
CAS No. 615263-60-0
Cat. No. B584586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl rosuvastatin
CAS615263-60-0
Synonyms(3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic Acid tert-Butyl Ester
Molecular FormulaC26H36FN3O6S
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
InChIInChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m0/s1
InChIKeyIJHZGLLGELSZAF-DSJWGCTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Rosuvastatin (CAS 615263-60-0): Critical Intermediate and Reference Standard for Rosuvastatin Calcium API Synthesis


tert-Butyl rosuvastatin, also designated as rosuvastatin tert-butyl ester or rosuvastatin EP impurity G tert-butyl ester (CAS 615263-60-0), is a key synthetic intermediate in the production of rosuvastatin calcium, a widely prescribed HMG-CoA reductase inhibitor (statin) . The compound features a tert-butyl ester protecting group that confers enhanced stability during multi-step synthesis and serves as a reference standard for impurity profiling in pharmaceutical quality control .

Why Rosuvastatin Methyl or Ethyl Esters Cannot Substitute for tert-Butyl Rosuvastatin in Regulated Synthesis


In the synthesis of rosuvastatin calcium, the choice of ester protecting group directly impacts reaction selectivity, impurity profiles, and overall process robustness. The tert-butyl ester exhibits pronounced steric hindrance that imparts resistance to premature hydrolysis under basic conditions, a property absent in methyl or ethyl analogs . Substitution with a less hindered ester would lead to uncontrolled saponification, generation of acidic byproducts, and lower final API purity, thereby increasing purification burden and regulatory risk [1].

Quantitative Differentiation of tert-Butyl Rosuvastatin (CAS 615263-60-0) Against Comparator Esters


Superior Hydrolysis Resistance Under Basic Conditions vs. Methyl Ester

The tert-butyl ester moiety of rosuvastatin confers significant resistance to hydrolysis under neutral and basic conditions due to steric hindrance around the carbonyl carbon, in contrast to methyl esters which undergo facile saponification [1]. This differential stability allows tert-butyl rosuvastatin to survive harsh synthetic steps intact, whereas methyl rosuvastatin would prematurely cleave to the free acid, complicating purification and reducing yield.

Hydrolysis stability Steric hindrance Process chemistry

Elevated Melting Point (102-105°C) Enables Crystallization-Based Purification vs. Methyl Ester (75-77°C)

tert-Butyl rosuvastatin exhibits a melting point of 102-105°C , which is approximately 27-30°C higher than the 75-77°C melting point of rosuvastatin methyl ester . This significant elevation facilitates purification by recrystallization and reduces the likelihood of oiling out during isolation.

Crystallization Purification Thermal analysis

Commercially Available Purity ≥99% by HPLC vs. Methyl Ester Typical 95-98%

Leading suppliers provide tert-butyl rosuvastatin with a minimum purity of 99% as determined by liquid chromatography analysis . In contrast, rosuvastatin methyl ester is commonly offered at ≥95% purity . The 4% or greater purity advantage translates to reduced levels of unknown impurities in subsequent synthetic steps.

Analytical chemistry Quality control Reference standard

High Melting Point Facilitates Optical Isomer Separation via Fractional Crystallization

The high melting point of tert-butyl rosuvastatin enables the separation of optical isomers by fractional crystallization, a non-chromatographic purification method that reduces cost and solvent waste . This property is not shared by lower-melting analogs such as the methyl or ethyl esters, which typically require expensive chiral chromatography.

Chiral resolution Crystallization Stereochemistry

Precision Applications of tert-Butyl Rosuvastatin (CAS 615263-60-0) Derived from Quantitative Evidence


Controlled Hydrolysis Step in Rosuvastatin Calcium API Manufacturing

Utilize tert-butyl rosuvastatin as the penultimate intermediate where its hydrolysis resistance ensures that deprotection occurs only under defined acidic conditions, preventing premature saponification that would otherwise generate acidic impurities and reduce final API purity. This controlled release is essential for meeting ICH Q3A impurity thresholds.

Crystallization-Driven Enantiomeric Purification

Leverage the elevated melting point (102-105°C) to design robust recrystallization protocols for removing diastereomeric and enantiomeric impurities without chiral chromatography. This approach is particularly valuable for producing high-purity intermediate batches required for ANDA stability studies.

High-Purity Starting Material for Abbreviated New Drug Applications (ANDAs)

Procure tert-butyl rosuvastatin at ≥99% purity to minimize unknown impurity carryover into the final API, thereby reducing the analytical burden during method validation and ensuring compliance with USP and EP monographs for rosuvastatin calcium.

Analytical Reference Standard for Rosuvastatin Impurity G Quantitation

Employ tert-butyl rosuvastatin (EP Impurity G tert-butyl ester, CAS 615263-60-0) as a certified reference standard for HPLC-UV or LC-MS/MS methods used to monitor residual ester impurities in rosuvastatin calcium drug substance, as mandated by pharmacopoeial impurity profiling requirements .

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